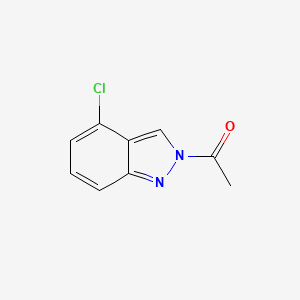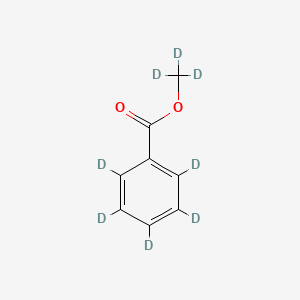
Methyl benzoate-d8
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Enhancing NMDAR-Mediated Neurotransmission
Methyl benzoate-d8, as a form of sodium benzoate, is significant in enhancing NMDAR-mediated neurotransmission, offering a novel approach for treating schizophrenia. Sodium benzoate, as a d-amino acid oxidase inhibitor, shows promise in improving various symptom domains and neurocognition in patients with chronic schizophrenia (Lane et al., 2013).
2. Potential Applications in Alzheimer's Disease Treatment
Sodium benzoate, related to methyl benzoate-d8, has been studied for its efficacy in treating early-phase Alzheimer's Disease (AD). By enhancing NMDAR activation, sodium benzoate showed significant improvements in cognitive functions in patients with amnestic mild cognitive impairment and mild AD (Lin et al., 2014).
3. Role in Insecticidal and Repellent Activities
Methyl benzoate has demonstrated insecticidal and repellent activities, particularly against agricultural pests like Bemisia tabaci. It shows potential as an environmentally friendly biopesticide for controlling pest populations in agriculture (Mostafiz et al., 2018).
4. Application in Environmental Health and Safety
Investigations on indoor mold growth have utilized methyl benzoate as a biomarker. Monitoring outgassed methyl benzoate concentrations can indicate mold growth in indoor environments, highlighting its utility in environmental health and safety (Parkinson et al., 2009).
5. Use in Analytical Chemistry
In analytical chemistry, methyl benzoate has been used as a non-halogenated extraction solvent for dispersive liquid–liquid microextraction, demonstrating its efficacy in the preconcentration of elements like copper(II) (Kagaya & Yoshimori, 2012).
6. Contribution to Vibrational Spectroscopy Research
Research in vibrational spectroscopy has utilized methyl benzoate as a model compound for developing new IR pulse schemes, potentially applicable to biomolecules (Maiti, 2014).
7. Insecticidal and Acaricidal Effects
Methyl benzoate shows insecticidal and acaricidal effects against various arthropods, including mosquitoes and mites. Its modes of action include contact toxicity, fumigation, and repellency, making it a candidate for integrated pest management (Mostafiz et al., 2020; Mostafiz et al., 2022).
Eigenschaften
IUPAC Name |
trideuteriomethyl 2,3,4,5,6-pentadeuteriobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJVMBTYPHYUOC-JGUCLWPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OC([2H])([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]thiazol-7-ylmethanol](/img/structure/B1456270.png)

![Ethyl pyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B1456274.png)


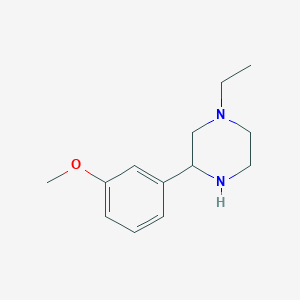
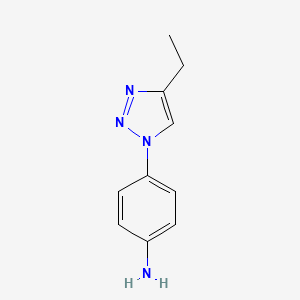
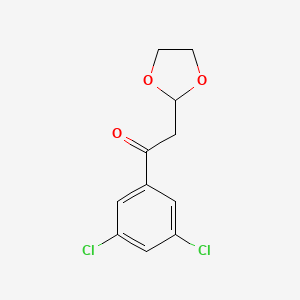
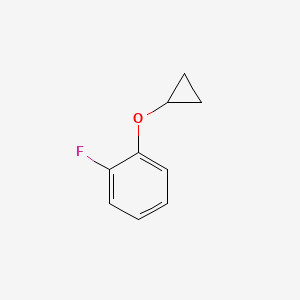
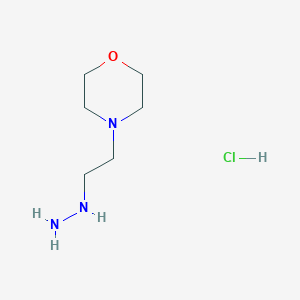
![tert-Butyl 4-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1456288.png)
